1-(4-fluorophenyl)-N-methylpiperidin-4-amine
Overview
Description
1-(4-Fluorophenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a methyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, a compound with a similar structure, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, has been reported to exhibit antiviral activity .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .
Biochemical Pathways
For instance, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, some compounds have been reported to be substrates for P-glycoprotein, which can affect their absorption and distribution .
Result of Action
For instance, some compounds have been reported to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, inhibit HIV replication, scavenge free radicals, inhibit microbial growth, inhibit tubercular bacteria, lower blood glucose levels, inhibit malaria parasites, inhibit cholinesterase, and more .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-N-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, influencing neurotransmitter release and uptake. The compound’s interaction with these receptors can modulate synaptic transmission and affect neurological functions. Additionally, this compound can bind to certain ion channels, altering their permeability and impacting cellular ion homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This activation can result in increased cellular energy production and altered metabolic flux . Furthermore, this compound can affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, the compound can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors in its efficacy. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have also been observed, with specific dosages required to achieve desired therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can influence various biochemical processes . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine typically involves the following steps:
N-Arylation Reaction: The initial step involves the N-arylation of piperidine with 4-fluoroiodobenzene using a palladium-catalyzed cross-coupling reaction.
Reductive Amination: The intermediate product is then subjected to reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N-methylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a single fluorine atom.
1-(4-fluorophenyl)piperazine: Lacks the N-methyl group present in this compound
These compounds share structural similarities but differ in their chemical properties and potential applications. The presence of different substituents can significantly influence their reactivity, biological activity, and industrial utility.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNPJYBXBQNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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